molecular formula C20H32O10S2 B166008 Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate CAS No. 132545-47-2

Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate

Cat. No. B166008
M. Wt: 496.6 g/mol
InChI Key: LJEMZAKSCAFVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate, also known as DMDMDC, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a spirocyclic compound that contains two ester groups and two mesylate groups. DMDMDC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate is not well understood, but it is believed to interact with specific biological targets, such as enzymes and receptors. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate may also affect cellular signaling pathways, leading to changes in gene expression and protein synthesis.

Biochemical And Physiological Effects

Studies have shown that Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has various biochemical and physiological effects, such as anti-inflammatory, antitumor, and antimicrobial activities. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 and histone deacetylases, which are involved in inflammation and cancer progression. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has also been shown to exhibit antibacterial and antifungal activities against various pathogens.

Advantages And Limitations For Lab Experiments

Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has several advantages for lab experiments, such as its high purity and stability. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate is also relatively easy to synthesize using a one-pot reaction method, which makes it a cost-effective option for research. However, the limitations of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate. One possible direction is to study the structure-activity relationship of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate and its analogs, which may lead to the discovery of novel compounds with improved biological activities. Another direction is to investigate the potential of Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate as a drug delivery system, which may improve the efficacy and specificity of existing drugs. Additionally, Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be used as a building block for the synthesis of functional materials, such as sensors and catalysts.

Synthesis Methods

Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be synthesized using a one-pot reaction method that involves the reaction of 2,3-dibromomaleic anhydride with diethyl 1,2-cyclohexanedicarboxylate in the presence of potassium carbonate and cesium carbonate. The resulting product is then reacted with mesyl chloride in the presence of triethylamine to obtain Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate. The purity of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate has potential applications in various scientific research fields, such as organic synthesis, drug discovery, and materials science. This molecule can be used as a building block for the synthesis of various spirocyclic compounds, which have diverse biological activities. Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can also be used as a starting material for the synthesis of novel drugs that target specific biological pathways. Additionally, Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate can be used to prepare functional materials, such as polymers and dendrimers.

properties

CAS RN

132545-47-2

Product Name

Diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate

Molecular Formula

C20H32O10S2

Molecular Weight

496.6 g/mol

IUPAC Name

diethyl 8,8-bis(methylsulfonyloxymethyl)dispiro[3.1.36.14]decane-2,3-dicarboxylate

InChI

InChI=1S/C20H32O10S2/c1-5-27-16(21)14-7-20(15(14)17(22)28-6-2)10-18(11-20)8-19(9-18,12-29-31(3,23)24)13-30-32(4,25)26/h14-15H,5-13H2,1-4H3

InChI Key

LJEMZAKSCAFVLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC2(C1C(=O)OCC)CC3(C2)CC(C3)(COS(=O)(=O)C)COS(=O)(=O)C

Canonical SMILES

CCOC(=O)C1CC2(C1C(=O)OCC)CC3(C2)CC(C3)(COS(=O)(=O)C)COS(=O)(=O)C

synonyms

8,8-BMDSD
diethyl 8,8-bis(mesyloxymethyl)dispiro(3.1.3.1)decane-2,3-dicarboxylate

Origin of Product

United States

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